molecular formula C7H4INZn B1598803 3-Cyanophenylzinc iodide CAS No. 288309-53-5

3-Cyanophenylzinc iodide

Cat. No.: B1598803
CAS No.: 288309-53-5
M. Wt: 294.4 g/mol
InChI Key: HMBFIVLHOWOJRD-UHFFFAOYSA-M
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Description

3-Cyanophenylzinc iodide is a chemical compound with the molecular formula C7H4N.Zn.I. It is a complex organozinc compound that has garnered interest in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanophenylzinc iodide can be synthesized through the reaction of 3-cyanophenylmagnesium bromide with zinc iodide in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions. The reaction typically proceeds at room temperature and requires careful handling due to the reactivity of the reagents.

Industrial Production Methods: In an industrial setting, the compound is often produced using a continuous flow process to ensure consistent quality and yield. The process involves the controlled addition of 3-cyanophenylmagnesium bromide to a stream of zinc iodide in THF, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanophenylzinc iodide is known to undergo various types of reactions, including:

  • Oxidation: The compound can be oxidized to form 3-cyanophenylzinc oxide.

  • Reduction: Reduction reactions can lead to the formation of 3-cyanophenylzinc hydride.

  • Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed:

  • Oxidation: 3-Cyanophenylzinc oxide

  • Reduction: 3-Cyanophenylzinc hydride

  • Substitution: Various substituted 3-cyanophenylzinc compounds depending on the nucleophile used.

Scientific Research Applications

3-Cyanophenylzinc iodide is utilized in several scientific research applications, including:

  • Chemistry: It serves as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize biologically important compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a tool in biochemical assays.

  • Industry: It is employed in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • Phenylzinc iodide

  • Benzylzinc iodide

  • 3-Cyanophenylmagnesium bromide

  • 3-Cyanophenylzinc chloride

Properties

IUPAC Name

benzonitrile;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBFIVLHOWOJRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)C#N.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanophenylzinc iodide
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3-Cyanophenylzinc iodide
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3-Cyanophenylzinc iodide
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3-Cyanophenylzinc iodide
Reactant of Route 5
3-Cyanophenylzinc iodide
Reactant of Route 6
3-Cyanophenylzinc iodide

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